molecular formula C18H20BrFN2O2 B4961739 4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol

4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol

Cat. No. B4961739
M. Wt: 395.3 g/mol
InChI Key: ZLYFPGKZXITLFK-UHFFFAOYSA-N
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Description

4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol, also known as BRL-15572, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of phenols and piperazines and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol acts as a selective antagonist towards the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is primarily expressed in the mesolimbic system of the brain, which is involved in reward and motivation. By blocking the dopamine D3 receptor, 4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol reduces the reward-seeking behavior associated with addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and methamphetamine. Additionally, 4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol has been found to reduce the expression of pro-inflammatory cytokines in the brain, which has potential implications for the treatment of neuroinflammatory disorders such as multiple sclerosis.

Advantages and Limitations for Lab Experiments

4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol has several advantages for lab experiments. The compound is highly selective towards the dopamine D3 receptor, which reduces the potential for off-target effects. Additionally, 4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol has been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo experiments. However, the compound has some limitations, including its low solubility in water, which can make it challenging to administer in certain experiments.

Future Directions

There are several potential future directions for the study of 4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol. One area of interest is the potential therapeutic applications of the compound in the treatment of addiction and other psychiatric disorders. Additionally, further research is needed to elucidate the mechanism of action of 4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol and to identify potential off-target effects. Finally, the development of more potent and selective dopamine D3 receptor antagonists could lead to the development of more effective therapies for neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol involves the reaction of 4-bromo-2-hydroxy-6-methoxybenzaldehyde with 4-(2-fluorophenyl)piperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography.

Scientific Research Applications

4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. The compound has been found to exhibit selective antagonism towards the dopamine D3 receptor, which has been implicated in various neurological and psychiatric disorders such as addiction, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

4-bromo-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrFN2O2/c1-24-17-11-14(19)10-13(18(17)23)12-21-6-8-22(9-7-21)16-5-3-2-4-15(16)20/h2-5,10-11,23H,6-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYFPGKZXITLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CN2CCN(CC2)C3=CC=CC=C3F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol

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